molecular formula C22H28F3N3O2 B595924 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione CAS No. 1211565-08-0

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

Cat. No. B595924
M. Wt: 423.48
InChI Key: OGZKYKUCJLBYBG-YYZRRKBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C22H28F3N3O2 and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation and Stability Analysis

A study conducted by Barchańska et al. (2019) focuses on the LC-MS/MS analysis of nitisinone, a compound sharing a trifluoromethyl group, similar to the one in the query. This study investigates the stability and degradation pathways of nitisinone under various conditions, providing insights into the behavior of trifluoromethyl-containing compounds. Such research is crucial for understanding the environmental fate and potential medical applications of these compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Pharmaceutical Applications

Lurasidone, an antipsychotic drug with a piperidine structure, illustrates the therapeutic potential of compounds with similar moieties. The efficacy and safety of Lurasidone in treating psychotic and mood disorders have been extensively reviewed, underscoring the importance of structural components like piperidine in drug design (Pompili et al., 2018).

Catalytic and Synthetic Chemistry

Copper-mediated systems for C-N bond formation, involving substrates like piperidine, highlight the importance of such structures in developing new synthetic methodologies. This review by Kantam et al. (2013) demonstrates the versatility of piperidine and related amines in catalysis, emphasizing their role in creating diverse chemical products (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Chemical Synthesis and Industrial Applications

The synthesis and utility of amino-1,2,4-triazoles in fine organic synthesis are described, illustrating the broad industrial applications of compounds with amino groups and their derivatives. This review by Nazarov et al. (2021) showcases the production of pharmaceuticals, dyes, and agricultural products from such structures, which could be relevant to the research on the compound (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

properties

IUPAC Name

3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSCPJJNZMRAQS-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione

CAS RN

1211565-08-0
Record name 1211565-08-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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